(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride
Description
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a benzothiazole-derived acrylamide compound with a morpholinoethyl side chain and a thiophene-substituted acrylamide backbone. The compound’s design aligns with trends in benzothiazole hybrid development, where substituents like methoxy groups and morpholine derivatives are leveraged to modulate solubility, bioavailability, and target binding .
Properties
IUPAC Name |
(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2.ClH/c1-26-16-4-6-18-19(15-16)29-21(22-18)24(9-8-23-10-12-27-13-11-23)20(25)7-5-17-3-2-14-28-17;/h2-7,14-15H,8-13H2,1H3;1H/b7-5+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLIMHVBTWWGNS-GZOLSCHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C=CC4=CC=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Molecular Structure and Properties
The compound has the following molecular formula: C22H23ClN4O3S2, with a molecular weight of 491.02 g/mol. Its structure features a benzo[d]thiazole core, a methoxy substituent, and a morpholinoethyl side chain, which may contribute to its pharmacological properties.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structural features can exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Specifically, derivatives of benzothiazoles have shown significant inhibition of both COX-1 and COX-2 enzymes, suggesting that this compound may also possess similar anti-inflammatory effects.
2. Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. The compound's structural components suggest potential efficacy against various cancer cell lines. For instance, studies involving similar benzothiazole compounds have demonstrated cytotoxic effects on human lung adenocarcinoma (A549), breast adenocarcinoma (MCF-7), and colorectal adenocarcinoma (HT-29) cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition: The compound may inhibit key enzymes such as COX, thereby modulating inflammatory pathways.
- Cell Cycle Regulation: Similar compounds have been shown to induce G2/M phase cell cycle arrest, leading to apoptosis in cancer cells.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Core: This can be achieved through the condensation of o-amino thiophenols with appropriate aldehydes.
- Coupling Reaction: The resulting benzothiazole is then coupled with morpholinoethyl amines.
- Final Modification: The thiophene moiety is introduced to complete the synthesis.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzothiazole derivatives, focusing on synthesis, physicochemical properties, and biological activities.
Structural Analogues with Benzothiazole Cores
Compound 4g (N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide)
- Key Features: 4-Oxothiazolidinone ring with a 4-chlorophenyl substituent.
- Synthesis: 70% yield in ethanol, confirmed by NMR and IR .
- Comparison: Unlike the target compound, 4g lacks the acrylamide backbone and morpholinoethyl group. Its thiazolidinone ring may confer rigidity but reduce solubility compared to the target’s flexible morpholinoethyl chain.
Compound 6d (N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide)
- Key Features : Nitrobenzothiazole core with a thiadiazole-thioacetamide side chain.
- Synthesis : Prepared via thiol-alkylation, with characterization by NMR, MS, and elemental analysis .
- Biological Activity : Exhibits VEGFR-2 inhibition (IC₅₀ = 0.89 µM) and antiproliferative effects against cancer cell lines.
- The hydrochloride salt in the target compound likely enhances aqueous solubility compared to 6d’s neutral form .
Compound 28 (N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide)
- Key Features : Trifluoromethoxybenzothiazole core with a dichlorophenylacetamide chain.
- Synthesis : 45% yield via microwave-assisted coupling, purified by flash chromatography .
- Comparison : The trifluoromethoxy group in 28 increases lipophilicity, contrasting with the target’s methoxy group, which balances hydrophilicity. The acetamide backbone in 28 is less conformationally flexible than the target’s acrylamide structure .
Structural Advantages of the Target Compound
Morpholinoethyl Group: Enhances solubility and may improve blood-brain barrier penetration compared to aryl-substituted analogues like 4g .
Thiophene Acrylamide : The conjugated system could facilitate π-π interactions with kinase active sites, a feature absent in acetamide-based compounds (e.g., 28) .
6-Methoxy Substitution : Balances metabolic stability (vs. 6-nitro in 6d) and reduces toxicity risks associated with halogenated groups (e.g., 28’s trifluoromethoxy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
